molecular formula C20H17BrFN5O3 B2517803 N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052559-39-3

N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2517803
CAS RN: 1052559-39-3
M. Wt: 474.29
InChI Key: LHVSDVCSZNSHSR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C20H17BrFN5O3 and its molecular weight is 474.29. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticide Development

Research has characterized derivatives of phenoxyacetamide, including compounds with structural similarities to the one , by X-ray powder diffraction. These compounds have been identified as potential pesticides, suggesting that the molecule could be explored for pesticidal properties. Studies detail the characterization of N-derivatives of phenoxyacetamide and their potential as pesticides, showcasing the importance of understanding molecular structures for agricultural applications (Olszewska et al., 2011).

Drug Design and Synthesis

Another area of research involves the synthesis of compounds for pharmaceutical applications. For example, compounds synthesized from 4-amino-4H-1,2,4-triazole have been studied for their potential biological activities. The methodologies used in these syntheses and the characterization of the resulting compounds, including their NMR and IR spectroscopic studies, can inform the development of drugs or pharmacologically active molecules (Panchal & Patel, 2011).

Radioligand Development for Imaging

The development of radioligands for imaging the translocator protein (18 kDa) with PET is another relevant application. The synthesis of derivatives designed with fluorine atoms in their structures, facilitating labeling with fluorine-18, underscores the molecule's potential utility in diagnostic imaging and neurological research (Dollé et al., 2008).

Molecular Characterization and Structural Analysis

The synthesis and structural characterization of isostructural compounds, including those with pyrazole and triazole moieties, highlight the importance of detailed molecular analysis in understanding compound properties. Such research can provide insights into the design and synthesis of new materials with potential applications in various fields, including materials science and pharmacology (Kariuki et al., 2021).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN5O3/c1-10-5-11(2)7-13(6-10)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-15-4-3-12(21)8-14(15)22/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVSDVCSZNSHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

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